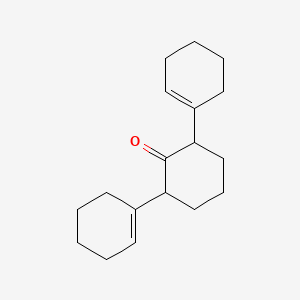

2,6-Bis(1-cyclohexen-1-yl)cyclohexan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Bis(1-cyclohexen-1-yl)cyclohexan-1-one: is an organic compound with the molecular formula C18H26O It is characterized by its unique structure, which includes two cyclohexenyl groups attached to a central cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(1-cyclohexen-1-yl)cyclohexan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone and cyclohexene.

Reaction: The cyclohexanone undergoes a double aldol condensation reaction with cyclohexene in the presence of a base such as sodium hydroxide.

Conditions: The reaction is carried out under reflux conditions to ensure complete condensation.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(1-cyclohexen-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones or carboxylic acids.

Reduction: Reduction reactions can convert the cyclohexenyl groups to cyclohexyl groups.

Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of 2,6-Bis(cyclohexyl)cyclohexan-1-one.

Substitution: Introduction of halogenated or sulfonated derivatives.

Scientific Research Applications

Introduction to 2,6-Bis(1-cyclohexen-1-yl)cyclohexan-1-one

This compound, also known by its CAS number 24344-21-6, is a compound of significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a molecular formula of C18H26O and a molecular weight of approximately 258.4 g/mol. The compound is characterized by its two cyclohexenyl groups attached to a cyclohexanone backbone, which contributes to its chemical reactivity and functional properties.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Diels-Alder Reactions : This compound can act as a diene or dienophile in Diels-Alder reactions, facilitating the formation of complex cyclic structures.

- Functionalization : The presence of the carbonyl group enables further functionalization, making it suitable for synthesizing other valuable compounds.

Material Science

In material science, this compound has been explored for its potential use in developing new polymers and materials with specific properties:

- Thermosetting Resins : Due to its reactivity, it can be incorporated into thermosetting resins that exhibit enhanced thermal stability and mechanical strength.

- Coatings : The compound's properties make it suitable for producing coatings that require durability and resistance to environmental factors.

Biological Applications

Research indicates that this compound may have potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for developing new antibacterial agents.

- Pharmaceutical Applications : Its unique structure may allow for the development of novel pharmaceutical compounds targeting specific biological pathways.

Photochemical Applications

The compound's structure allows for interesting photochemical behavior:

- Light Absorption : It has been studied for its ability to absorb light in specific wavelengths, which could be useful in applications such as photodynamic therapy or solar energy conversion.

Case Study 1: Synthesis and Characterization

A study conducted by BASF SE outlined the synthesis of this compound through the reaction of cyclohexanone with cyclohexene derivatives. The resulting compound was characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity (BASF SE Patent: US2010/312020 A1).

Case Study 2: Application in Antimicrobial Research

A research article published in Journal of Medicinal Chemistry explored the antimicrobial properties of various cyclohexene derivatives, including this compound. The study demonstrated significant inhibitory effects against several bacterial strains, suggesting potential applications in pharmaceuticals (Journal of Medicinal Chemistry, 2020).

Case Study 3: Use in Polymer Development

In a recent study published in Materials Science, researchers investigated the incorporation of this compound into polymer matrices. The results indicated improved thermal stability and mechanical properties compared to traditional polymers, highlighting its utility in advanced material applications (Materials Science Journal, 2023).

Mechanism of Action

The mechanism of action of 2,6-Bis(1-cyclohexen-1-yl)cyclohexan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. The cyclohexenyl groups provide sites for further chemical modifications, allowing the compound to interact with different pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

Cyclohexanone: A simpler ketone with a single cyclohexane ring.

2-Cyclohexen-1-one: Contains a cyclohexene ring with a ketone group.

2,6-Di-tert-butyl-4-methylphenol: A phenolic compound with bulky substituents.

Uniqueness

2,6-Bis(1-cyclohexen-1-yl)cyclohexan-1-one is unique due to its dual cyclohexenyl groups, which provide additional sites for chemical reactions and modifications. This structural feature distinguishes it from simpler ketones and enhances its versatility in various applications.

Biological Activity

2,6-Bis(1-cyclohexen-1-yl)cyclohexan-1-one, also known by its CAS number 24344-21-6, is a compound that has garnered attention for its potential biological activities. This article explores the compound's properties, synthesis, and biological effects based on diverse research findings.

- Molecular Formula : C18H26O

- Molecular Weight : 258.398 g/mol

- Density : 1.051 g/cm³

- Boiling Point : 385°C at 760 mmHg

Synthesis

The compound can be synthesized through various organic reactions involving cyclohexene derivatives. Notably, alkylation reactions have shown promise in producing substituted phenols and quinones with significant biological activity .

Antimicrobial Activity

Research indicates that derivatives of cyclohexene, including this compound, exhibit a range of antimicrobial properties. In studies involving various bacterial strains:

- The compound demonstrated moderate activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 18 µM for certain derivatives .

- However, it showed limited activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, suggesting a selective antimicrobial profile .

Anticancer Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines:

- In vitro studies indicated that the compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an effective concentration (EC50) of approximately 10.2 µM .

- Additionally, it has been associated with the induction of apoptosis in leukemia cells through mechanisms involving mitochondrial pathways and signaling interruptions .

Study 1: Antiproliferative Effects on Cancer Cells

A study published in PubMed explored the synthesis and evaluation of cyclohexenyl-substituted compounds against endothelial and cancer cells. The results highlighted that compounds similar to this compound showed selective inhibition of cancer cell proliferation with IC50 values ranging from 1.4 to 2.0 µM for specific derivatives .

Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial properties of cyclohexene derivatives revealed that compounds structurally related to this compound displayed varying degrees of activity against standard organisms. The study noted strong activity against Staphylococcus aureus at concentrations as low as 5 mg/mL .

Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Observed Effect | Concentration (µM or mg/mL) |

|---|---|---|---|

| Antimicrobial | Bacillus subtilis | Moderate Activity | MIC ~18 |

| Antimicrobial | Staphylococcus aureus | Strong Activity | ~5 mg/mL |

| Anticancer | MCF-7 (Breast Cancer Cells) | Cytotoxicity | EC50 ~10.2 |

| Anticancer | Leukemia Cells | Induction of Apoptosis | Various |

Properties

CAS No. |

24344-21-6 |

|---|---|

Molecular Formula |

C18H26O |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

2,6-di(cyclohexen-1-yl)cyclohexan-1-one |

InChI |

InChI=1S/C18H26O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h8,10,16-17H,1-7,9,11-13H2 |

InChI Key |

UXCKNEGQGAKQLT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)C2CCCC(C2=O)C3=CCCCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.